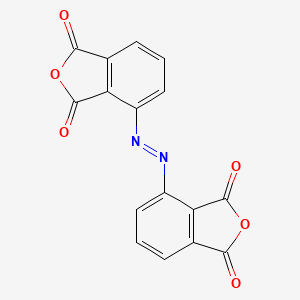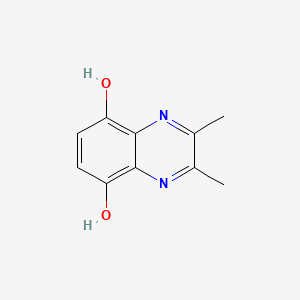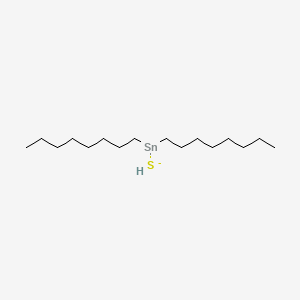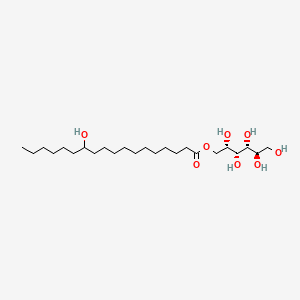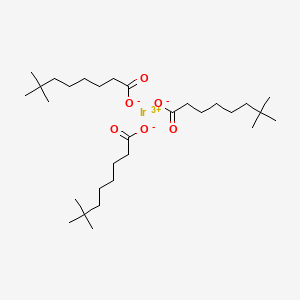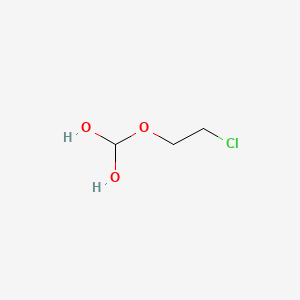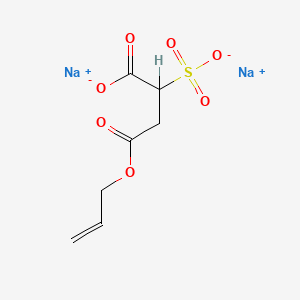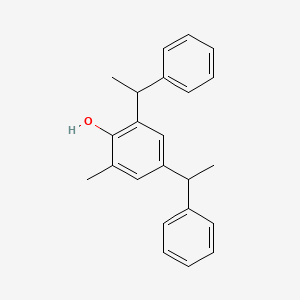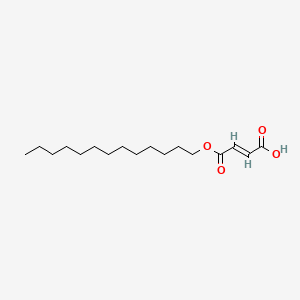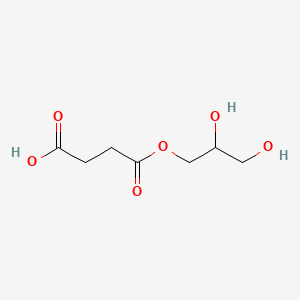
(2,3-Dihydroxypropyl) hydrogen succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydroxypropyl) hydrogen succinate, also known as succinic acid hydrogen 1-(2,3-dihydroxypropyl) ester, is an organic compound with the molecular formula C7H12O6. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a 2,3-dihydroxypropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-dihydroxypropyl) hydrogen succinate typically involves the esterification of succinic acid with 2,3-dihydroxypropyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dihydroxypropyl) hydrogen succinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,3-dihydroxypropyl succinate.
Reduction: Formation of 2,3-dihydroxypropyl alcohol.
Substitution: Formation of various substituted esters.
Applications De Recherche Scientifique
(2,3-Dihydroxypropyl) hydrogen succinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of (2,3-dihydroxypropyl) hydrogen succinate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl groups allow for hydrogen bonding interactions, which can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Succinic Acid: The parent compound, which lacks the 2,3-dihydroxypropyl group.
2,3-Dihydroxypropyl Esters: Other esters of 2,3-dihydroxypropyl alcohol with different carboxylic acids.
Glycerol Esters: Compounds where glycerol is esterified with various acids.
Uniqueness: (2,3-Dihydroxypropyl) hydrogen succinate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
94199-49-2 |
|---|---|
Formule moléculaire |
C7H12O6 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
4-(2,3-dihydroxypropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12O6/c8-3-5(9)4-13-7(12)2-1-6(10)11/h5,8-9H,1-4H2,(H,10,11) |
Clé InChI |
DQHHKFVACXSZHQ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)OCC(CO)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



